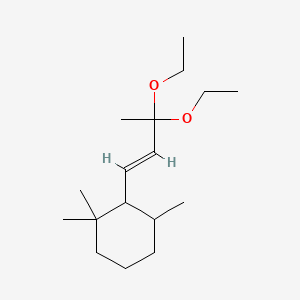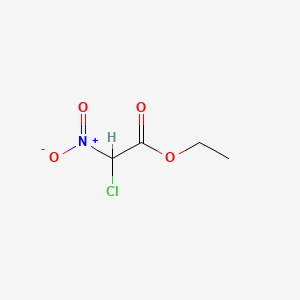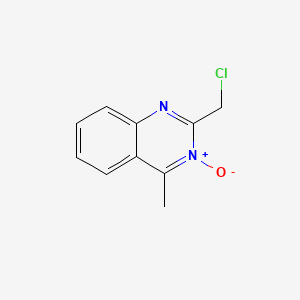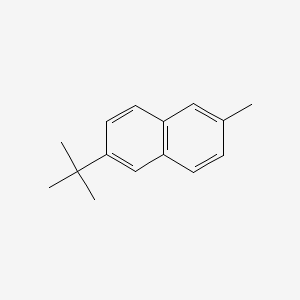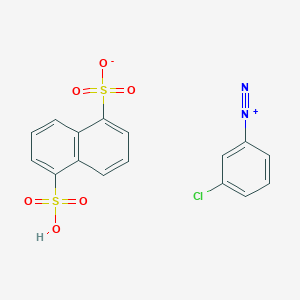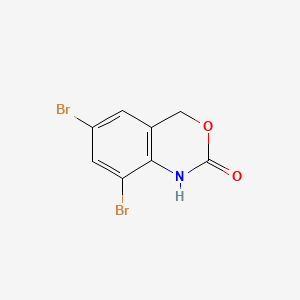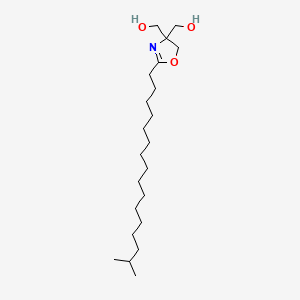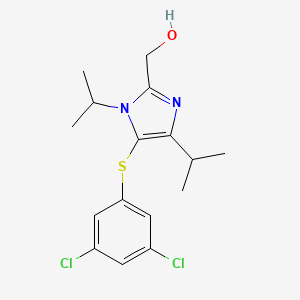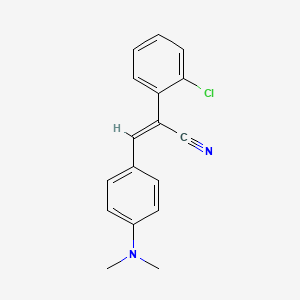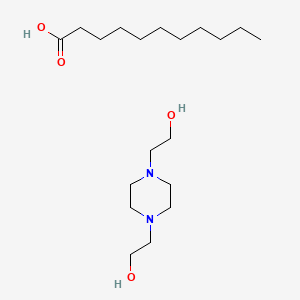![molecular formula C11H22O4 B12679151 [[2-[2-(Isobutoxy)ethoxy]ethoxy]methyl]oxirane CAS No. 50321-23-8](/img/structure/B12679151.png)
[[2-[2-(Isobutoxy)ethoxy]ethoxy]methyl]oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[[2-[2-(Isobutoxy)ethoxy]ethoxy]methyl]oxirane is a chemical compound with the molecular formula C11H22O4 and a molecular weight of 218.29 g/mol. It is also known by its IUPAC name, 2-[2-[2-(2-methylpropoxy)ethoxy]ethoxymethyl]oxirane. This compound is characterized by its oxirane (epoxide) ring, which is a three-membered cyclic ether, and its multiple ethoxy and isobutoxy groups, which contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of [[2-[2-(Isobutoxy)ethoxy]ethoxy]methyl]oxirane typically involves the reaction of 2-{[2-(ethenyloxy)ethoxy]methyl}oxirane with various reagents . One common method includes the use of oxazolidin-2-ones, which react with the oxirane ring to form mixtures of isomeric compounds . The reaction conditions often involve specific catalysts and controlled temperatures to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Analyse Des Réactions Chimiques
[[2-[2-(Isobutoxy)ethoxy]ethoxy]methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The oxirane ring is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols . The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
[[2-[2-(Isobutoxy)ethoxy]ethoxy]methyl]oxirane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of [[2-[2-(Isobutoxy)ethoxy]ethoxy]methyl]oxirane involves its reactivity with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can affect molecular pathways and processes, making the compound useful in various applications .
Comparaison Avec Des Composés Similaires
[[2-[2-(Isobutoxy)ethoxy]ethoxy]methyl]oxirane can be compared with other similar compounds, such as:
2-Butoxyethanol: This compound has a similar structure but lacks the oxirane ring, making it less reactive in certain chemical reactions.
2-(2-Butoxyethoxy)ethanol: Similar to 2-butoxyethanol, this compound also lacks the oxirane ring but has additional ethoxy groups, affecting its solubility and reactivity.
The uniqueness of this compound lies in its oxirane ring, which imparts high reactivity and versatility in chemical reactions .
Propriétés
Numéro CAS |
50321-23-8 |
|---|---|
Formule moléculaire |
C11H22O4 |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
2-[2-[2-(2-methylpropoxy)ethoxy]ethoxymethyl]oxirane |
InChI |
InChI=1S/C11H22O4/c1-10(2)7-13-5-3-12-4-6-14-8-11-9-15-11/h10-11H,3-9H2,1-2H3 |
Clé InChI |
YZVDZGBALSHCNY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COCCOCCOCC1CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


